molecular formula C13H18N2O4S B2979092 Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034408-08-5

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2979092
CAS No.: 2034408-08-5
M. Wt: 298.36
InChI Key: ILAIHKRWZXPTQU-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound featuring a pyrrolidine ring, an isoxazole moiety, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactionsThe final step involves the formation of the thioester linkage under mild conditions to avoid decomposition of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The isoxazole moiety may play a crucial role in binding to these targets, while the thioester group could be involved in covalent modifications of proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)propanoate
  • Ethyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)butanoate

Uniqueness

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the isoxazole and pyrrolidine rings, along with the thioester linkage, makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-8-12(9(2)19-14-8)13(17)15-5-4-10(6-15)20-7-11(16)18-3/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAIHKRWZXPTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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